Technical Whitepaper: Desmethyl Amisulpride-d5 Hydrobromide – Structural Elucidation, Properties, and Analytical Workflows
Technical Whitepaper: Desmethyl Amisulpride-d5 Hydrobromide – Structural Elucidation, Properties, and Analytical Workflows
Executive Summary
In the fields of pharmacokinetics and environmental toxicology, the precise quantification of trace-level active pharmaceutical ingredients (APIs) and their metabolites is a critical operational requirement. Amisulpride, a benzamide atypical antipsychotic, undergoes metabolism to form O-desmethyl amisulpride (also known as Amisulpride Impurity B)[1]. To accurately quantify this metabolite in complex biological or environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers rely on stable isotope-labeled internal standards (SIL-IS)[2].
This whitepaper provides an in-depth technical analysis of Desmethyl amisulpride-d5 hydrobromide , detailing its structural logic, physicochemical properties, and the field-proven methodologies required to deploy it as a self-validating internal standard.
Structural Elucidation and Isotopic Design
The engineering of Desmethyl amisulpride-d5 hydrobromide is a calculated process designed to optimize analytical stability and mass spectrometric resolution.
The Base Molecule: O-Desmethyl Amisulpride
The unlabeled parent metabolite, O-desmethyl amisulpride (IUPAC: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide), differs from amisulpride by the absence of a methyl group on the phenolic oxygen[1]. This structural shift increases the molecule's polarity, altering its chromatographic retention time and ionization efficiency compared to the parent drug.
Deuterium Labeling Strategy (-d5)
The incorporation of five deuterium atoms (d5) into the molecular framework is a deliberate choice to induce a mass shift of approximately +5 Da[2].
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Causality: In mass spectrometry, the natural isotopic envelope (comprising 13 C, 2 H, and 34 S isotopes) of the unlabeled analyte can create an M+1 or M+2 signal. A +5 Da shift ensures that the SIL-IS signal is completely isolated from the natural isotopic cross-talk of the endogenous metabolite, thereby eliminating false-positive baseline inflation during trace quantification.
Hydrobromide Salt Formulation
The standard is synthesized as a hydrobromide (HBr) salt rather than a free base[3].
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Causality: The free base of desmethyl amisulpride exhibits limited solubility in highly polar aqueous environments. The addition of HBr protonates the secondary amine of the pyrrolidine ring, drastically enhancing the compound's aqueous solubility and long-term thermodynamic stability when stored as a stock solution[3].
Synthetic logic from parent amisulpride to the stable isotope-labeled internal standard.
Physicochemical Profile
Understanding the quantitative properties of Desmethyl amisulpride-d5 hydrobromide is essential for mobile phase optimization and extraction protocol design. The data below synthesizes the core parameters of the compound.
| Property | Quantitative Value | Analytical Significance |
| Chemical Formula | C 16 H 20 D 5 N 3 O 4 S • HBr | The D5 label provides the necessary mass resolution[2]. |
| Molecular Weight | ~441.37 g/mol (Salt) ~360.18 g/mol (Free Base) | Used to calculate exact molarity for spiking solutions[3]. |
| Monoisotopic Mass (Unlabeled) | 355.156 Da | Baseline exact mass for high-resolution MS calibration[1]. |
| Predicted pKa | ~5.82 | Dictates mobile phase pH; pH must be < 4.0 to ensure complete protonation for ESI+[4]. |
| Topological Polar Surface Area | 121 Ų | Indicates high polarity, necessitating polar-retentive stationary phases (e.g., HILIC or modified C18)[1]. |
Analytical Methodology: LC-MS/MS Quantification Protocol
When analyzing complex matrices like wastewater or blood plasma, co-eluting endogenous compounds compete with the analyte for ionization energy in the mass spectrometer source—a phenomenon known as the matrix effect (ion suppression or enhancement)[5]. Because Desmethyl amisulpride-d5 shares the exact physicochemical properties of the unlabeled target, it co-elutes chromatographically and experiences identical matrix effects, allowing it to act as a perfect normalizer[5].
Workflow for LC-MS/MS quantification using Desmethyl amisulpride-d5 HBr as a SIL-IS.
Step-by-Step Protocol
Step 1: Preparation of Stock and Working Solutions
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Action: Dissolve 1.0 mg of Desmethyl amisulpride-d5 HBr in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 Methanol:Water (v/v).
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Causality: Methanol ensures rapid and complete solvation of the hydrobromide salt while preventing the microbial degradation that frequently occurs in purely aqueous stock solutions over time.
Step 2: Sample Spiking and Equilibration
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Action: Spike 10 µL of the working SIL-IS solution into 500 µL of the biological or environmental matrix. Vortex vigorously for 30 seconds and incubate at room temperature for 15 minutes.
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Causality: Equilibration is a non-negotiable step. The SIL-IS must fully integrate into the matrix to mimic the protein-binding profile of the endogenous analyte before extraction begins, ensuring extraction recovery rates are identical[5].
Step 3: Solid-Phase Extraction (SPE)
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Action: Condition a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge with 2 mL methanol followed by 2 mL water. Load the spiked sample. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% methanol.
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Causality: HLB sorbents capture polar metabolites effectively. The 5% methanol wash removes inorganic salts and polar interferences without prematurely eluting the target analyte.
Step 4: UHPLC Separation
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Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase. Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: Formic acid (0.1%) maintains the mobile phase pH well below the molecule's pKa (~5.82)[4]. This ensures the secondary amine remains fully protonated, yielding sharp, symmetrical chromatographic peaks and maximizing positive electrospray ionization (ESI+) efficiency.
Step 5: MS/MS Detection (MRM Mode)
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Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 356.2 → 278.1 for the unlabeled analyte and m/z 361.2 → 283.1 for the d5-labeled SIL-IS.
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Causality: The distinct precursor-to-product ion transitions allow the MS/MS to differentiate the analyte from the standard despite their identical retention times[2].
Step 6: System Validation (Self-Validating Check)
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Action: Run a "Zero Sample" (blank matrix spiked only with the SIL-IS).
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Causality: This validates the isotopic purity of the SIL-IS. If a signal appears at the unlabeled transition ( m/z 356.2), it indicates either isotopic impurity in the standard or system carryover, preventing compromised data.
Applications in Pharmacokinetics and Environmental Monitoring
The deployment of Desmethyl amisulpride-d5 hydrobromide extends beyond clinical pharmacokinetics into critical environmental assessments. Because pharmaceuticals are increasingly detected in aquatic environments at the lower μ g/L range, regulatory bodies require highly sensitive LC-MS/MS methods to monitor urban water management impacts. The lack of appropriate isotope-labeled internal standards historically led to increased uncertainty in quantifying polar compounds like O-desmethyl-amisulpride in surface and groundwaters. The commercial availability of the d5-hydrobromide variant directly resolves this analytical bottleneck, enabling reproducible, high-fidelity monitoring of pharmaceutical runoff.
References
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DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem - NIH National Institutes of Health (NIH) URL:[Link][1]
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Method development for analysis of pharmaceuticals in environmental samples - Umweltbundesamt Umweltbundesamt (German Environment Agency) URL:[Link]
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Amisulpride-Impurities - Pharmaffiliates Pharmaffiliates URL:[Link][3]
